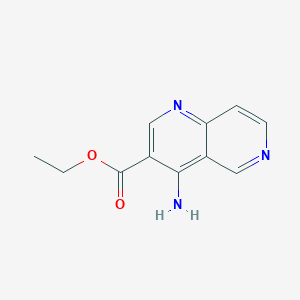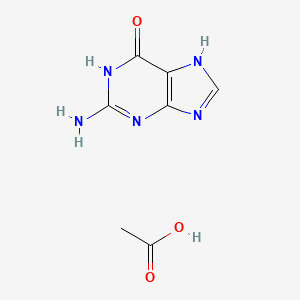![molecular formula C12H11N3O B11891331 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The ethoxy group at the 6th position of the quinoline ring adds to its unique chemical properties. Pyrazoloquinolines have been studied for over a century due to their diverse biological and photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group.
Multicomponent Synthesis: This approach involves heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the ethoxy group.
6-Methoxy-1h-pyrazolo[3,4-b]quinoline: A similar compound with a methoxy group instead of an ethoxy group.
6-Chloro-1h-pyrazolo[3,4-b]quinoline: A derivative with a chloro group at the 6th position.
Uniqueness
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs .
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
6-ethoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H11N3O/c1-2-16-10-3-4-11-8(6-10)5-9-7-13-15-12(9)14-11/h3-7H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
GHBKZDUKORBQBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC3=C(NN=C3)N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)


![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)






![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)

